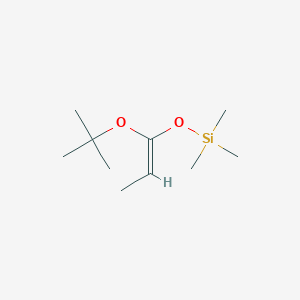

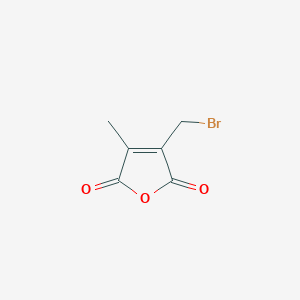

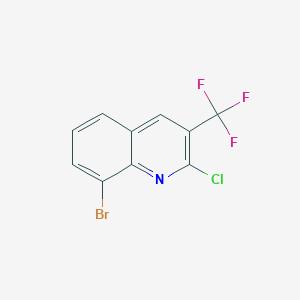

2,5-Furandione, 3-(bromomethyl)-4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2,5-Furandione, 3-(bromomethyl)-4-methyl-" involves several key steps starting from commercially available anhydrides. For instance, the synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and related compounds starts from maleic anhydrides, with a debrominative decarboxylation or bromodecarboxylation reaction as a critical step . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been reported, leading to novel biobased furan polyesters . These syntheses highlight the versatility of furan derivatives as building blocks for more complex molecules.

Molecular Structure Analysis

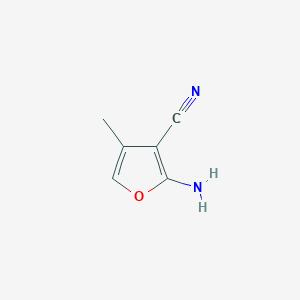

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This structure is crucial for the reactivity and properties of the compounds. For example, the presence of bromomethylene groups in the furanones is significant for their biological activity, as these groups are reactive and can participate in various chemical reactions .

Chemical Reactions Analysis

Furan derivatives are known to undergo a range of chemical reactions due to their reactive functional groups. The bromomethylene group in furanones, for instance, is investigated for its ability to interfere with microbial communication and biofilm formation, indicating its potential role in quorum sensing inhibition . The condensation reactions of furandiones with heteroaromatic aldehydes have also been studied, yielding various heteroarylmethylene-furandiones . These reactions demonstrate the reactivity of the furan ring and its utility in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan, for example, have been characterized by their molecular weights and physical properties, which are affected by the number of methylene units in the dicarboxylic segments . These properties are essential for the application of these materials in various fields, including bioplastics and other environmentally friendly technologies.

Wissenschaftliche Forschungsanwendungen

Atmospheric Science Application Furandiones, including variants like 2,5-furandione, contribute significantly to secondary organic aerosol (SOA). The development of a method for quantifying furandiones in ambient aerosol is crucial for evaluating their role in SOA and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).

Chemical Synthesis Furandiones are used in various chemical synthesis processes. For instance, they are involved in the dry condensation of tetronic acid with aldehydes, facilitated by clay catalysis under microwave irradiation (Villemin & Labiad, 1990). Also, they are key in synthesizing dihydro-2,3-furandiones from diethyl oxalate and aldehydes (Hata, Morishita, Akutsu, & Kawamura, 1991).

Environmental Impact and Aerosol Formation The formation of secondary organic aerosol through the reactive condensation of furandiones highlights their environmental significance. This research provides insight into the atmospheric oxidation processes involving aromatic compounds and the resultant particle growth in the presence of humidity and high concentrations of various furandiones (Koehler, Fillo, Ries, Sanchez, & De Haan, 2004).

Heterocyclic Synthesis Furandiones are utilized in the synthesis of novel heterocyclic systems. They are employed as building blocks for constructing monocyclic or condensed heterocyclic compounds, demonstrating their versatility in heterocyclic chemistry (Önal & Yıldırım, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dichloromaleic anhydride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-methylfuran-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAKKPVKDWUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453854 |

Source

|

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

CAS RN |

98453-81-7 |

Source

|

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)